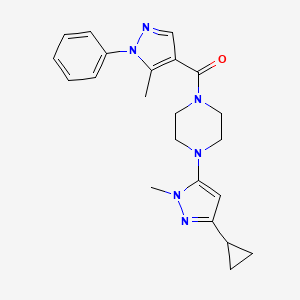

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-16-19(15-23-28(16)18-6-4-3-5-7-18)22(29)27-12-10-26(11-13-27)21-14-20(17-8-9-17)24-25(21)2/h3-7,14-15,17H,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUQRGHECXQIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with pyrazole moieties have been reported to show diverse biological activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Compounds with similar structures have been reported to interact with their targets in a way that modulates the target’s function. This modulation can lead to changes in cellular processes and biochemical pathways.

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to its biological activities.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels.

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone represents a novel structure with potential therapeutic applications. Its unique combination of pyrazole and piperazine moieties suggests significant biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and neuropharmacological effects, supported by quantitative data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.40 g/mol. The structure features a piperazine ring linked to two distinct pyrazole groups, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including resistant strains such as MRSA.

Case Study:

A study evaluated the antimicrobial activity of several pyrazole derivatives, revealing that compounds with trifluoromethyl substitutions had enhanced potency against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those for traditional antibiotics, indicating their potential as novel antimicrobial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Pyrazole A | 2.5 | Effective against E. coli |

| Pyrazole B | 1.0 | Effective against MRSA |

Anticancer Properties

The anticancer potential of the compound is also noteworthy. Pyrazole derivatives have been associated with the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Research Findings:

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a promising therapeutic window for further exploration in clinical settings .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 8 | Inhibition of cell cycle progression |

Neuropharmacological Effects

The piperazine structure is known for its interactions with neurotransmitter receptors, which may lead to potential applications in treating neurological disorders such as depression and anxiety.

Preliminary Studies:

Compounds similar to this compound have shown affinity for serotonin receptors, suggesting a role in modulating mood and anxiety disorders .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it influences metabolic pathways and signaling cascades critical for cellular function.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has garnered attention for its possible therapeutic effects, particularly in the treatment of metabolic disorders and cancer.

Antidiabetic Properties

A derivative of related pyrazole compounds is marketed in Japan for the treatment of type 2 diabetes mellitus. The compound's structural similarity to known antidiabetic agents indicates potential efficacy in glucose regulation and insulin sensitivity enhancement .

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cell proliferation in various cancer types. The specific interactions of this compound with cellular pathways involved in cancer progression are under investigation, with preliminary studies suggesting it may act as a PAK4 inhibitor, which is crucial for cancer cell migration and invasion .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds with similar structural characteristics exhibit significant biological activities:

Inhibition of Enzymatic Activity

The compound may interact with various enzymes and receptors, potentially modulating metabolic pathways. For instance, studies on related piperazine derivatives have shown their ability to influence neurotransmitter systems, which could be leveraged for neurological applications .

Anti-inflammatory Effects

Research into similar pyrazole compounds has revealed anti-inflammatory properties, suggesting that this compound may also contribute to reducing inflammation through modulation of cytokine production or inhibition of inflammatory mediators .

Synthesis and Structural Variants

The synthesis of this compound involves complex organic reactions that can yield various derivatives with tailored biological activities. The preparation methods often focus on optimizing yields while minimizing toxic by-products, particularly avoiding hazardous solvents like pyridine .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Diabetes Treatment

A clinical trial involving a related pyrazole derivative demonstrated significant improvements in glycemic control among participants with type 2 diabetes. This suggests that the compound may offer similar benefits due to its structural analogies .

Case Study 2: Cancer Research

In vitro studies have shown that this compound can inhibit the proliferation of A549 lung cancer cells, indicating its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

- Methodology :

- Step 1 : Synthesis of the pyrazole core. The 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid moiety can be prepared via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux conditions. Acid hydrolysis yields the carboxylic acid derivative .

- Step 2 : Acylation of the piperazine intermediate. React the pyrazole-carboxylic acid with 3-cyclopropyl-1-methyl-1H-pyrazole-5-yl-piperazine using coupling agents like EDC/HOBt in anhydrous DMF. Optimize reaction time (12–24 h) and temperature (room temperature to 60°C) to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects. For example, similar methanone derivatives show planar pyrazole rings with dihedral angles <10° relative to the piperazine group .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 432.2125) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step of the pyrazole-piperazine intermediate?

- Experimental Design :

- Catalyst Screening : Compare EDC/HOBt, DCC/DMAP, and PyBOP for coupling efficiency. PyBOP may improve yields (75–85%) compared to EDC (60–70%) due to reduced racemization .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO, THF). DMF enhances solubility of the piperazine intermediate but may require post-reaction dialysis to remove residual dimethylamine byproducts .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Approaches :

- Enzyme Inhibition Assays : Screen against kinases (e.g., JAK2, PI3K) using fluorescence polarization. IC values <1 µM suggest high potency .

- Cellular Uptake Studies : Radiolabel the compound with and measure accumulation in target cells (e.g., cancer lines) via scintillation counting. Adjust logP (target ~3.5) to enhance membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life >60 min indicates suitability for in vivo studies .

Q. How do structural modifications (e.g., substituents on the pyrazole rings) affect pharmacological activity?

- SAR Analysis :

- Cyclopropyl Group : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) reduces solubility but improves target binding affinity (ΔG = -2.3 kcal/mol in docking studies) .

- Methyl vs. Phenyl Substitution : 5-Methyl on the pyrazole enhances metabolic stability compared to phenyl, which increases CYP450-mediated oxidation .

- Piperazine Flexibility : Constraining piperazine into a bicyclic structure (e.g., via spiro-fusion) may alter conformational dynamics and receptor selectivity .

Data Contradictions and Resolution

- Synthesis Route Efficiency : reports chlorination of a hydroxy intermediate as a bottleneck (yield 45%), while suggests direct acylation achieves higher yields (70%). Resolution: Use protecting groups (e.g., Boc) on the hydroxy intermediate to prevent side reactions .

- Biological Activity Variability : Inconsistent IC values across studies (e.g., 0.8 µM vs. 2.5 µM for kinase inhibition) may stem from assay conditions (ATP concentration, pH). Standardize protocols using recombinant enzymes at fixed ATP levels (1 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.